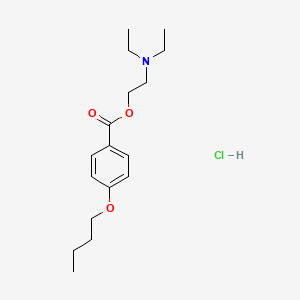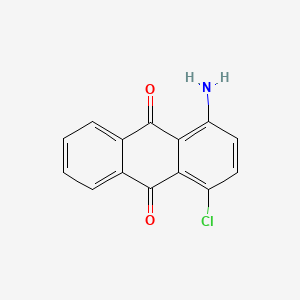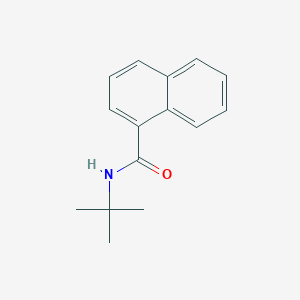
N-tert-butylnaphthalene-1-carboxamide
Overview
Description
N-tert-Butylnaphthalene-1-carboxamide: is a chemical compound with the molecular formula C15H17NO. It is a derivative of naphthalene, where a tert-butyl group is attached to the nitrogen atom of the carboxamide group at the 1-position of the naphthalene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with naphthalene as the starting material.
Reaction Steps: The naphthalene undergoes nitration to form 1-nitronaphthalene, which is then reduced to 1-naphthylamine. The 1-naphthylamine is acylated with tert-butylcarbamic acid chloride to yield this compound.
Reaction Conditions: The nitration step requires a mixture of concentrated nitric acid and sulfuric acid, while the reduction step involves hydrogenation over a palladium catalyst. The acylation step is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the naphthalene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Substitution reactions often use halogens, such as chlorine or bromine, in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including naphthoquinones and naphthalene di- and tri-carboxylic acids.
Reduction Products: Reduced amines and other reduced forms of the compound.
Substitution Products: Halogenated naphthalenes and other substituted derivatives.
Scientific Research Applications
Chemistry: N-tert-butylnaphthalene-1-carboxamide is used as an intermediate in the synthesis of more complex organic compounds. It can also serve as a building block for the development of new materials with unique properties.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. It may also be used in the development of new drugs and therapeutic agents.
Medicine: this compound has shown promise in preclinical studies for its anti-inflammatory and analgesic properties. It may be used in the development of new medications for pain management and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It can also be employed in the manufacture of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-tert-butylnaphthalene-1-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Naphthalene-1-carboxylic acid: A closely related compound without the tert-butyl group.
N-ethyl-naphthalene-1-carboxamide: A similar compound with an ethyl group instead of a tert-butyl group.
N-methyl-naphthalene-1-carboxamide: Another related compound with a methyl group instead of a tert-butyl group.
Uniqueness: N-tert-butylnaphthalene-1-carboxamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity, biological activity, and physical properties. This group can enhance the compound's stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-tert-butylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILMPRKWMQTLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357605 | |
| Record name | N-tert-butylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53463-11-9 | |
| Record name | N-tert-butylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


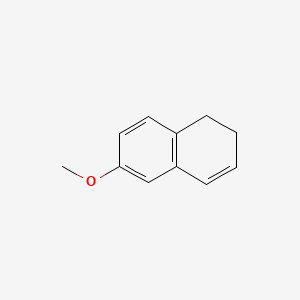

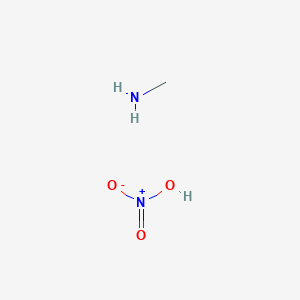
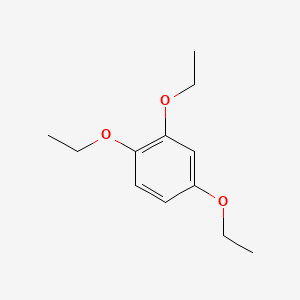
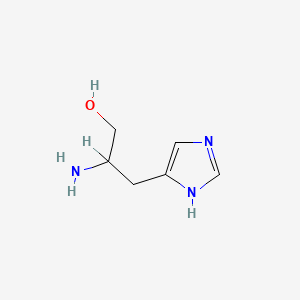
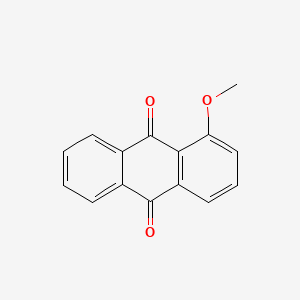
![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)




